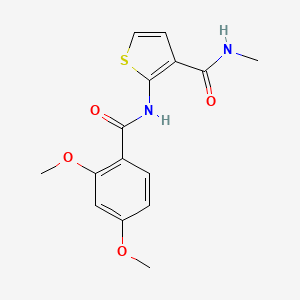
2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a dimethoxybenzamido group (C8H8NO3), and a methyl group (CH3) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
A relevant application in scientific research for compounds similar to 2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide involves their synthesis for antimicrobial evaluation. For instance, Talupur et al. (2021) synthesized a series of compounds through a multi-step process that included the hydrolysis of similar derivatives. These compounds were then subjected to antimicrobial evaluation, highlighting their potential application in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antiproliferative Activity in Cancer Research
Another significant area of research application is in the exploration of antiproliferative activities against cancer cell lines. Youssef et al. (2020) designed and synthesized N-alkyl-2-(substitutedbenzamido) benzamides, evaluating their cytotoxic activities against breast and liver cancer cell lines. These compounds, including those structurally related to 2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide, showcased potent cytotoxic activity, suggesting their utility in developing new anticancer therapies (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Synthesis and Characterization for Material Science
Compounds with a similar structure have also been synthesized and characterized for potential applications in material science. Owton et al. (1995) detailed the synthesis of an analogue with improved systemic exposure, indicating applications in drug delivery systems and the development of materials with specific bioactive properties (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Development of Radiosensitizers
Threadgill et al. (1991) investigated the synthesis of nitrothiophene-5-carboxamides for their potential use as radiosensitizers, demonstrating the applicability of structurally similar compounds in enhancing radiotherapy's effectiveness. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation, underscoring their relevance in cancer treatment research (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it might interact with specific proteins or enzymes in the body.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-13(18)11-6-7-22-15(11)17-14(19)10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUALIDZZGYQDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)
![5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole)](/img/structure/B2373886.png)
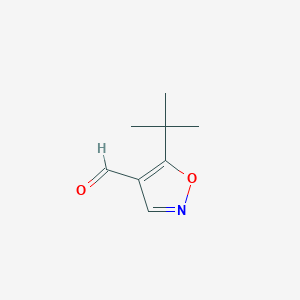
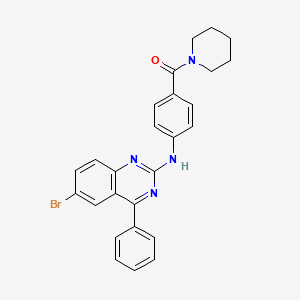
![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)
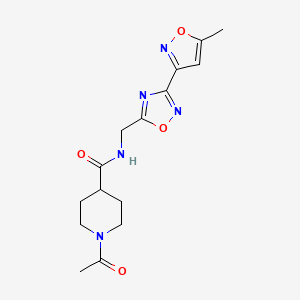

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)
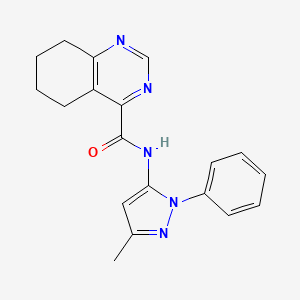
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)
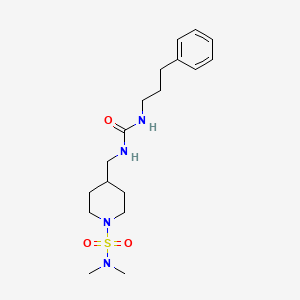
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
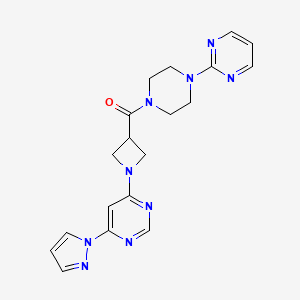
![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)